N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15FN2O3S/c26-18-10-4-1-7-15(18)25-28-20(14-32-25)16-8-2-5-11-19(16)27-24(30)23-13-21(29)17-9-3-6-12-22(17)31-23/h1-14H,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHRZUIUOPRIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the fluorophenyl group. The chromene moiety is then incorporated through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and chromene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or solubility.
Scientific Research Applications
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and chromene moieties play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural motifs with several synthesized derivatives, as evidenced by the provided literature:
Key Observations :
- Thiazole Substitution : The 2-fluorophenyl group on the thiazole ring in the target compound contrasts with bulkier substituents (e.g., trifluoromethyl or methoxy groups in ), which may influence steric hindrance and target binding.
Pharmacological and Physicochemical Properties
- Antimicrobial Activity : Thiazole-carboxamide derivatives in demonstrated moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL), though the target compound’s activity remains uncharacterized.
- Kinase Inhibition Potential: Structural similarities to BRAF/HDAC dual inhibitors (e.g., ) suggest possible kinase-targeting applications, though fluorophenyl-thiazole substitution may modulate selectivity.
- Solubility and Stability : The coumarin-thiazole hybrid structure likely confers moderate aqueous solubility, comparable to derivatives in , but fluorination may enhance metabolic stability.
Key Differentiators
- Fluorine Effects : The 2-fluorophenyl group may enhance binding affinity via hydrophobic interactions and reduce oxidative metabolism, a trend observed in fluorinated drugs .
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates a thiazole ring, a chromene moiety, and a carboxamide group. Its chemical formula can be represented as:
This structure is critical for its biological activity, influencing interactions with various biological targets.
1. Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. The thiazole ring is known for its role in enhancing cytotoxicity against various cancer cell lines. For instance, compounds with similar thiazole structures have demonstrated significant inhibitory effects on BRAF and HDAC enzymes, which are crucial in cancer proliferation pathways.
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | IC50 (µM) | Target Enzyme | Cell Line |
|---|---|---|---|
| Compound A | 1.61 ± 1.92 | BRAF | HT-29 |
| Compound B | 1.98 ± 1.22 | HDAC1 | HCT116 |
| This compound | TBD | TBD | TBD |
The specific IC50 values for this compound are still being determined through ongoing research.
The mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. The compound's ability to interact with BRAF and HDAC enzymes suggests it may disrupt the mitogen-activated protein kinase (MAPK) signaling cascade, which is often upregulated in cancer cells.
3. Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promise as an antimicrobial agent. Studies indicate that thiazole derivatives can exhibit significant activity against various pathogens, including bacteria and fungi. The presence of electron-withdrawing groups, such as fluorine in this compound, enhances its antimicrobial efficacy.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Compound C | 0.22 - 0.25 | Staphylococcus aureus |
| Compound D | TBD | Escherichia coli |
| This compound | TBD | TBD |
Case Study 1: Anticancer Efficacy
A study conducted on compounds similar to this compound demonstrated that modifications in the thiazole ring significantly influenced cytotoxic activity against colorectal cancer cell lines. The introduction of specific substituents enhanced binding affinity to target proteins involved in tumor growth.
Case Study 2: Antimicrobial Potential
Another investigation focused on the antimicrobial properties of thiazole derivatives indicated that compounds with a similar structure exhibited potent activity against resistant strains of bacteria. The study emphasized the importance of structural modifications that favor electron-withdrawing groups to improve efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
